Methyl 5-{[(2-ethoxyethyl)amino]methyl}furan-2-carboxylate
Description
Methyl 5-{[(2-ethoxyethyl)amino]methyl}furan-2-carboxylate is a furan-based carboxylic acid ester derivative featuring a 2-ethoxyethylamino substituent at the 5-position of the furan ring. Its structure combines a polar ethoxyethylamino group with a lipophilic furan-carboxylate backbone, making it a candidate for exploring structure-activity relationships (SAR) in medicinal chemistry.
Properties
IUPAC Name |
methyl 5-[(2-ethoxyethylamino)methyl]furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-3-15-7-6-12-8-9-4-5-10(16-9)11(13)14-2/h4-5,12H,3,6-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFDJSLTBWSVSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCNCC1=CC=C(O1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-{[(2-ethoxyethyl)amino]methyl}furan-2-carboxylate (CAS Number: 1157206-28-4) is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its effects on various cell lines, antimicrobial properties, and potential therapeutic applications.
- Molecular Formula : C11H17NO4
- Molecular Weight : 227.26 g/mol
- Structure : The compound features a furan ring, which is known for its biological activity, and an ethoxyethyl amino group that may enhance its solubility and bioavailability.
Anticancer Activity
Research has indicated that derivatives of furan carboxylates exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines:
The IC50 value indicates the concentration required to inhibit cell growth by 50%, suggesting that this compound could be a lead for further anticancer drug development.
Antimicrobial Activity
The compound's antimicrobial properties have also been evaluated. Similar furan derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 250 | |
| Escherichia coli | Not specified |
These findings suggest that this compound may possess broad-spectrum antibacterial activity.
Case Studies
-
Study on Cytotoxicity :
A study conducted on various furan derivatives demonstrated that modifications to the furan ring significantly affected cytotoxicity levels against cancer cell lines. This compound was included in these assessments, showing promising results in vitro. -
Antibacterial Testing :
Another investigation focused on the antibacterial efficacy of synthesized furan derivatives against pathogenic bacteria. The results indicated that this compound exhibited significant activity against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous furan-2-carboxylate derivatives, focusing on substituent variations, synthesis methods, biological activities, and physicochemical properties.
Substituent Variations and Structural Features
Table 1: Structural Comparison of Furan-2-carboxylate Derivatives
*Calculated based on formula C₁₂H₁₉NO₄. †Estimated based on substituent contributions.
Physicochemical Properties
- Solubility: The ethoxyethylamino group in the target compound improves water solubility compared to purely aromatic derivatives (e.g., bromophenyl or nitrophenyl variants) .
- Crystallinity : Fluoronitrophenyl derivatives exhibit superior crystallinity due to stacking interactions, enabling precise SC-XRD analysis .
Research Findings and Implications
Substituent-Driven Bioactivity: Electron-withdrawing groups (e.g., nitro, bromo) enhance antimicrobial activity but reduce solubility. Polar substituents (e.g., ethoxyethylamino) balance solubility and bioavailability .
Natural vs. Synthetic Derivatives: Fungal metabolites (e.g., compound 6, ) provide novel scaffolds, whereas synthetic derivatives (e.g., bromophenyl variant ) allow targeted modifications for drug discovery.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
